Lumefantrine - 120583-70-2

Lumefantrine

Catalog Number: EVT-274423
CAS Number: 120583-70-2
Molecular Formula: C30H32Cl3NO
Molecular Weight: 528.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lumefantrine is a member of the class of fluorenes that is 9-(p-chlorobenzylidene)-9H-fluorene which is substitutec by chlorine at positions 2 and 7, and by a 2-(dibutylamino)-1-hydroxyethyl group at position 4. An antimalarial drug used in combination with artemether for the treatment of multi-drug resistant strains of falciparum malaria. It has a role as an antimalarial. It is a tertiary amine, a member of monochlorobenzenes, a secondary alcohol and a member of fluorenes.
Lumefantrine is an antimalarial agent used to treat acute uncomplicated malaria. It is administered in combination with artemether for improved efficacy. This combination therapy exerts its effects against the erythrocytic stages of Plasmodium spp. and may be used to treat infections caused by P. falciparum and unidentified Plasmodium species, including infections acquired in chloroquine-resistant areas.
Lumefantrine is an Antimalarial.
A fluorene derivative that is used in combination with ARTEMETHER for the treatment of MALARIA (see ARTEMETHER-LUMEFANTRINE DRUG COMBINATION).
Synthesis Analysis

The synthesis of lumefantrine involves several complex chemical reactions. The general synthetic route includes:

  1. Diazo Coupling: Starting with anthranilic acid, a diazo coupling reaction is performed to yield biphenyl-2,2-dicarboxylic acid.
  2. Reduction: This intermediate undergoes dehydration and reduction to produce fluorene-4-carboxylic acid.
  3. Chlorination and Acylchlorination: The fluorene derivative is chlorinated and acylchlorinated to form 2,7-dichlorofluorene-4-formyl chloride.
  4. Bromination: The product is then brominated to yield 2,7-dichlorofluorene-4-bromomethyl ketone.
  5. Reduction with Potassium Borohydride: This step leads to the formation of 2,7-dichlorofluorene-4-oxirane.
  6. Condensation: Finally, a condensation reaction with di-n-butylamine and p-chlorobenzaldehyde yields lumefantrine .
Molecular Structure Analysis

Lumefantrine's molecular structure can be described by its chemical formula C30H32Cl2N2OC_{30}H_{32}Cl_2N_2O. The compound features a complex arrangement that includes:

  • Aryl Rings: Two aromatic rings contribute to its lipophilicity and biological activity.
  • Chlorine Atoms: The presence of chlorine atoms enhances its pharmacological properties.
  • Amine Group: The amine functional group is crucial for its interaction with biological targets.

The three-dimensional conformation of lumefantrine allows it to effectively bind to the target proteins within the malaria parasite, facilitating its mechanism of action .

Chemical Reactions Analysis

Lumefantrine participates in various chemical reactions primarily during its synthesis and metabolic processes:

  • Substitution Reactions: These are critical during the formation of intermediates in the synthetic pathway.
  • Reduction Reactions: Reduction steps are essential for converting specific intermediates into more complex structures like lumefantrine.
  • Condensation Reactions: These reactions are vital for forming the final product from simpler precursors.

The synthetic methods involve careful selection of reagents and conditions to ensure high yields and minimize side reactions .

Mechanism of Action

Lumefantrine exerts its antimalarial effects through several mechanisms:

  1. Inhibition of Hemozoin Formation: Lumefantrine interferes with the detoxification process within the malaria parasite by inhibiting heme polymerization into hemozoin, leading to toxic accumulation of free heme.
  2. Disruption of Parasite Metabolism: By affecting various metabolic pathways, lumefantrine compromises the survival of the parasite.
  3. Synergistic Effect with Artemether: In combination therapies, lumefantrine enhances the efficacy of artemether by prolonging the drug's action against malaria parasites .

These mechanisms collectively contribute to lumefantrine's effectiveness in treating malaria.

Physical and Chemical Properties Analysis

Lumefantrine exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 525.49 g/mol.
  • Solubility: It has low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Lumefantrine is stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties influence its formulation into tablets or suspensions for therapeutic use .

Applications

Lumefantrine is primarily used in clinical settings for:

  • Treatment of Malaria: It is part of combination therapies for treating uncomplicated Plasmodium falciparum malaria.
  • Research Applications: Studies investigating the pharmacokinetics and pharmacodynamics of lumefantrine are ongoing, focusing on improving formulations and delivery systems.
  • Nanomedicine Development: Recent research explores conjugating lumefantrine with water-soluble polymers to enhance its bioavailability and therapeutic effectiveness .
Synthetic Pathways and Structural Optimization

Historical Development in Antimalarial Drug Discovery Programs

The quest for synthetic antimalarials began in the 1920s with the structural modification of quinine, leading to mepacrine (quinacrine) during WWII. The 1940s saw the introduction of chloroquine (CQ), a 4-aminoquinoline derivative that became the therapeutic mainstay for decades due to its efficacy and low cost. However, widespread Plasmodium falciparum resistance to CQ emerged by the 1960s, triggering intensive drug discovery programs. This era yielded mefloquine (1970s) and halofantrine (Walter Reed Army Institute, 1960s–1970s), both aryl-amino alcohols designed to overcome CQ resistance [1] [5].

The Chinese antimalarial program (1967–1980) proved pivotal, discovering artemisinin from Artemisia annua and developing synthetic alternatives like pyronaridine (a benzonaphthyridine) and lumefantrine (originally benflumetol). Lumefantrine emerged from systematic screening of aryl-amino alcohols at the Academy of Military Medical Sciences (Beijing), optimized for activity against CQ-resistant strains. Its pairing with artemether in the 1990s created the first WHO-prequalified artemisinin-based combination therapy (ACT), artemether-lumefantrine (AL), addressing artemisinin’s short half-life via complementary pharmacokinetics [3] [5] [9].

Table 1: Key Milestones in Antimalarial Drug Development

Time PeriodCompound/ClassDevelopment ProgramSignificance
1820QuinineCinchona bark isolationFirst purified antimalarial
1940sChloroquine (CQ)Bayer/Allied effortsGold-standard therapy until resistance
1960s–1970sHalofantrine/MefloquineWalter Reed Army InstituteAryl-amino alcohols for CQ-resistant malaria
1967–1980Lumefantrine, ArtemisininChinese National ProjectBasis for modern ACTs
1990sArtemether-Lumefantrine (AL)Novartis/WHO collaborationFirst fixed-dose ACT for global use

Structure-Activity Relationship (SAR) of Aryl Amino Alcohol Derivatives

Lumefantrine belongs to the γ-amino alcohol chemotype, characterized by a central amino alcohol linker (–CH(OH)CH₂NH–) flanked by hydrophobic aryl groups. SAR studies reveal:

  • Aryl Group Hydrophobicity: Activity correlates with aryl ring lipophilicity. Lumefantrine’s 9-phenanthrenyl and benzochlorinated biphenyl groups enhance membrane partitioning and heme binding. Analogues with smaller aryl groups (e.g., phenyl) show reduced potency [4] [9].
  • Linker Flexibility: Optimal activity requires a two-carbon spacer between the hydroxyl and amine. Constrained analogs (e.g., cyclized linkers) lose efficacy, suggesting conformational flexibility aids heme interaction [4].
  • Basic Amine Function: Tertiary amines (e.g., –N(CH₃)₂ in halofantrine) enhance blood-stage activity versus primary/secondary amines. Lumefantrine’s tert-butylaminomethyl group balances potency and metabolic stability [4] [9].
  • Chlorine Substituents: Lumefantrine’s biphenyl dichloro groups prevent oxidative metabolism, extending half-life. Removal reduces in vivo efficacy against multidrug-resistant strains (e.g., K1, W2) [4] [9].

Recent derivatives like aryl-substituted propanols (APD) confirm this SAR. Compound 22 (a 1-aryl-3-substituted propanol) achieved 98% parasitemia reduction in mice via an "alternative antimalarial mechanism," underscoring the scaffold’s versatility [2]. Lumefantrine’s physicochemical profile – logP >5 and >99% plasma protein binding – necessitates fat-rich meals for absorption, a limitation driving ongoing structural optimization [4] [9].

Table 2: SAR Principles for Aryl Amino Alcohol Antimalarials

Structural ElementModification ImpactLumefantrine Optimization
Aryl Group Size/HydrophobicityLarger, polycyclic systems → ↑ potency9-Phenanthrenyl + dichloro-biphenyl enhance heme binding
Amino Alcohol Spacer Lengthn=2 carbons optimal; n=1 or n=3 ↓ activity–CH(OH)CH₂– linker maintained
Amine BasicityTertiary > Secondary > Primary aminestert-Butylaminomethyl balances basicity and stability
Substituent EffectsElectron-withdrawing groups (e.g., Cl) → ↑ metabolic stability2,2-Dichloro groups on biphenyl moiety

Enantiomeric Synthesis and Racemic Resolution Challenges

Lumefantrine contains a chiral secondary alcohol, theoretically existing as (R)- and (S)-enantiomers. However, industrial synthesis produces it as a racemic mixture (1:1 enantiomer ratio) via nucleophilic addition of tert-butylamine to the glycidyl ether precursor of 9-phenanthrenol. This SN₂-type reaction proceeds without stereocontrol due to:

  • Prochiral Substrate Symmetry: The glycidyl ether electrophile lacks chiral centers, enabling equal attack by nucleophiles from both faces [6] [7].
  • Absence of Chiral Catalysts: Early synthetic routes used uncatalyzed reactions, favoring racemate formation [7] [9].

Racemic mixtures pose therapeutic challenges, as enantiomers may differ in pharmacokinetics or toxicity (e.g., thalidomide). Resolution typically requires diastereomeric salt formation with chiral acids (e.g., tartaric acid) or chiral chromatography. For lumefantrine, resolution is complicated by:

  • High Lipophilicity: Limits solubility in aqueous-organic systems used for crystallization.
  • Similar Diastereomer Properties: Subtle differences in melting points/solubilities hinder separation [6] [10].

Modern approaches leverage enantioselective synthesis. For example, Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution can generate chiral glycidyl ethers prior to amine addition. However, these methods increase production costs – a critical barrier for malaria treatments targeting low-income regions [7] [10]. Notably, both lumefantrine enantiomers show comparable antimalarial activity in vitro, justifying the racemate’s clinical use without resolution [9].

Properties

CAS Number

120583-70-2

Product Name

Lumefantrine

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

Molecular Formula

C30H32Cl3NO

Molecular Weight

528.9 g/mol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-

InChI Key

DYLGFOYVTXJFJP-MYYYXRDXSA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

9H-Fluorene-4-methanol, 2,7-dichloro-9-((4-chlorophenyl)methylene)-alpha-((dibutylamino)methyl)-, (Z)-
benflumetol
benflumetol, (+)-isomer
benflumetol, (+-)-isomer
benflumetol, (-)-isomer
lumefantrine

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.